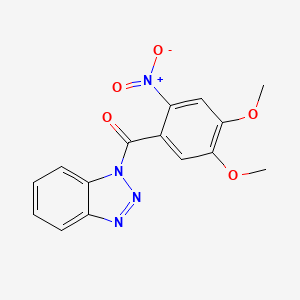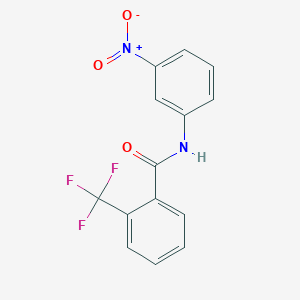![molecular formula C19H15N3O2 B5754195 N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BP-C1, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
作用机制
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. In cancer, this compound inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins and induces cell cycle arrest and apoptosis. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme responsible for the production of beta-amyloid plaques. This reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, this compound improves glucose uptake and insulin sensitivity, leading to better glycemic control.
实验室实验的优点和局限性
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its low toxicity, which makes it a safe and viable option for therapeutic applications. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical settings.
未来方向
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of the proteasome, beta-secretase, and activation of the AMPK pathway. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in humans.
合成方法
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboximidamide with 4-biphenylcarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-8-4-5-13-21-17)22-24-19(23)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXMKXSFPTHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)

![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)


![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)
